molecular formula C11H19NO B14595974 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- CAS No. 59603-46-2

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-

Katalognummer: B14595974
CAS-Nummer: 59603-46-2
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: OJYAODABGHVEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- is an organic compound with a complex structure that includes a pyridinone ring substituted with tert-butyl and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyridinone derivative with tert-butyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- include other pyridinone derivatives with different substituents, such as:

  • 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-2,3-dihydroxy-
  • This compound2,3-dimethyl-

Uniqueness

The uniqueness of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

59603-46-2

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

1-tert-butyl-4,5-dimethyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C11H19NO/c1-8-6-12(11(3,4)5)7-10(13)9(8)2/h6-7H2,1-5H3

InChI-Schlüssel

OJYAODABGHVEMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CN(C1)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.